Cas no 204376-48-7 (1-(Boc-aminomethyl)cyclopropyl-1-carboxylic Acid)

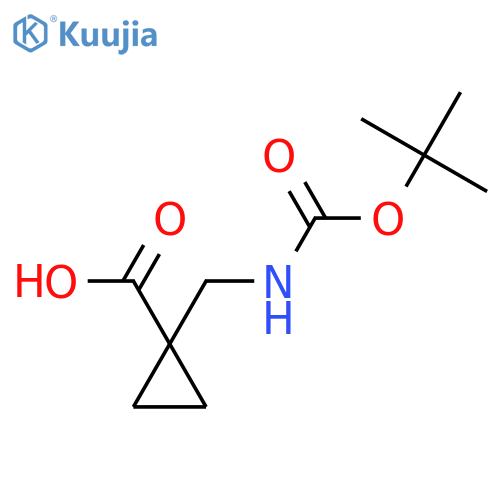

204376-48-7 structure

商品名:1-(Boc-aminomethyl)cyclopropyl-1-carboxylic Acid

CAS番号:204376-48-7

MF:C10H17NO4

メガワット:215.24628329277

MDL:MFCD04973108

CID:909786

PubChem ID:51340346

1-(Boc-aminomethyl)cyclopropyl-1-carboxylic Acid 化学的及び物理的性質

名前と識別子

-

- BOC-AMCP-OH

- 1-(BOC-AMINOMETHYL)-CYCLOPROPANE-1-CARBOXYLIC ACID

- 1-(Boc-Aminomethyl)cyclopropyl)-1-carboxylic acid

- 1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopropane-1-carboxylic acid

- 1-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]Cyclopropanecarboxylic acid

- 1-(<<(tert-butoxy)carbonyl>amino>methyl)cyclopropane-1-carboxylic acid

- 1-[Boc-(aminomethyl)]cyclopropyl-1-carboxylic acid

- 1-{[(tert-butoxycarbonyl)amino]methyl}cyclopropanecarboxylic acid

- AmbotzBAA1016

- BOC-ACPA-OH

- N-tert-butoxycarbonyl 1-(aminomethyl)cyclopropane-1-carboxylic Acid

- racemic 1-(tert-butoxycarbonylamino-methyl)-cyclopropanecarboxylic acid

- 1-(((tert-Butoxycarbonyl)amino)methyl)cyclopropane-1-carboxylic acid

- boc-amcp-oh, AldrichCPR

- N-Boc-Aminomethylcyclopropyl-1-carboxylic acid

- Z1496198323

- 1-(T-BUTYLOXYCARBONYL-AMINOMETHYL)-CYCLOPROPYL-1-CARBOXYLIC ACID

- MFCD04973108

- 1-(tert-butyloxycarbonyl-aminomethyl)-cyclopropyl-1-carboxylic acid

- cyclopropanecarboxylic acid, 1-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-

- AB21258

- SCHEMBL335137

- DA-30047

- AT13944

- 1-(((tert-Butoxycarbonyl)amino)methyl)cyclopropanecarboxylic acid

- 1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropane-1-carboxylic acid

- 1-BOCAMINOMETHYL-CYCLOPROPANECARBOXYLIC ACID

- DTXSID50679785

- BOC-1-(AMINOMETHYL)CYCLOPROPANE-1-CARBOXYLIC ACID

- 1-((BOC-amino)methyl)cyclopropanecarboxylic acid

- 1-{[(tert-Butoxycarbonyl)amino]methyl}cyclopropane-1-carboxylic acid

- EN300-116593

- FS-5874

- CS-0145213

- SY066206

- 204376-48-7

- S-204376-48-7

- UGPTVCJIZPFGLU-UHFFFAOYSA-N

- 1-(tert-Butoxycarbonylamino-methyl)-cyclopropanecarboxylic acid

- 1-((TERT-BUTOXYCARBONYLAMINO)METHYL)CYCLOPROPANECARBOXYLIC ACID

- A879621

- 1-(BOC-AMINOMETHYL)CYCLOPROPYL-1-CARBOXYLIC ACID

- 1-[(Boc-amino)methyl]cyclopropanecarboxylic Acid

- AKOS015999108

- ALBB-027797

- 1-(Boc-aminomethyl)cyclopropyl-1-carboxylic Acid

-

- MDL: MFCD04973108

- インチ: InChI=1S/C10H17NO4/c1-9(2,3)15-8(14)11-6-10(4-5-10)7(12)13/h4-6H2,1-3H3,(H,11,14)(H,12,13)

- InChIKey: UGPTVCJIZPFGLU-UHFFFAOYSA-N

- ほほえんだ: CC(C)(OC(NCC1(C(O)=O)CC1)=O)C

計算された属性

- せいみつぶんしりょう: 215.11600

- どういたいしつりょう: 215.116

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 6

- 複雑さ: 276

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 75.6A^2

- 疎水性パラメータ計算基準値(XlogP): 0.8

じっけんとくせい

- ゆうかいてん: 118-122.°C

- PSA: 75.63000

- LogP: 1.76680

1-(Boc-aminomethyl)cyclopropyl-1-carboxylic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1215853-5g |

1-(((Tert-butoxycarbonyl)amino)methyl)cyclopropane-1-carboxylic acid |

204376-48-7 | 97% | 5g |

¥4290 | 2023-04-15 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B50480-5g |

1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopropane-1-carboxylic acid |

204376-48-7 | 97% | 5g |

¥1777.0 | 2024-07-16 | |

| Enamine | EN300-116593-0.1g |

1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropane-1-carboxylic acid |

204376-48-7 | 95% | 0.1g |

$42.0 | 2023-11-16 | |

| Enamine | EN300-116593-10.0g |

1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropane-1-carboxylic acid |

204376-48-7 | 95% | 10g |

$838.0 | 2023-05-24 | |

| Enamine | EN300-116593-2.5g |

1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropane-1-carboxylic acid |

204376-48-7 | 95% | 2.5g |

$255.0 | 2023-11-16 | |

| abcr | AB155402-1 g |

1-(t-Butyloxycarbonyl-aminomethyl)-cyclopropyl-1-carboxylic acid, 99%; . |

204376-48-7 | 99% | 1 g |

€355.30 | 2023-07-20 | |

| Enamine | EN300-116593-0.5g |

1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropane-1-carboxylic acid |

204376-48-7 | 95% | 0.5g |

$93.0 | 2023-11-16 | |

| abcr | AB155402-5 g |

1-(t-Butyloxycarbonyl-aminomethyl)-cyclopropyl-1-carboxylic acid, 99%; . |

204376-48-7 | 99% | 5 g |

€1,170.30 | 2023-07-20 | |

| Chemenu | CM128019-5g |

1-(((tert-butoxycarbonyl)amino)methyl)cyclopropane-1-carboxylic acid |

204376-48-7 | 95% | 5g |

$585 | 2021-08-05 | |

| eNovation Chemicals LLC | Y1055008-1g |

Cyclopropanecarboxylic acid, 1-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]- |

204376-48-7 | 95% | 1g |

$135 | 2024-06-07 |

1-(Boc-aminomethyl)cyclopropyl-1-carboxylic Acid 関連文献

-

Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433

-

M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658

-

M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347

204376-48-7 (1-(Boc-aminomethyl)cyclopropyl-1-carboxylic Acid) 関連製品

- 27687-14-5(trans-4-[(tert-butoxycarbonylamino)methyl]cyclohexanecarboxylic acid)

- 153039-17-9(4-Boc-amino-2,2-dimethylbutyric acid)

- 209128-50-7(trans-2-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid)

- 162046-58-4(4-(t-Butoxycarbonyl)aminomethylcyclohexanecarboxylic Acid)

- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)

- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)

- 157047-98-8(Benzomalvin C)

- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)

- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)

- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:204376-48-7)1-(Boc-aminomethyl)cyclopropyl-1-carboxylic Acid

清らかである:99%/99%

はかる:5g/25g

価格 ($):223.0/781.0